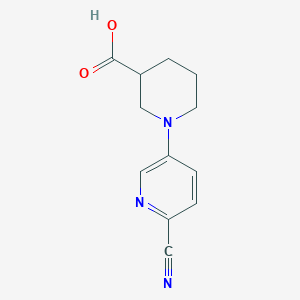![molecular formula C15H18N2O2S B6647088 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)
2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This molecule has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
作用机制
The mechanism of action of 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. Additionally, 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell signaling.
Biochemical and Physiological Effects
2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a role in inflammation. Additionally, 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroprotection and neuroplasticity.
实验室实验的优点和局限性
2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has been extensively studied, and there is a large body of literature on its biological activities and mechanisms of action. However, there are also some limitations to using 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid in lab experiments. 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid is a relatively new compound, and there is still much to be learned about its potential applications and mechanisms of action. Additionally, 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid can be expensive to produce, which may limit its use in some research settings.
未来方向
There are several future directions for research on 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the identification of new biological activities and potential applications for 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid. Additionally, further research is needed to fully understand the mechanisms of action of 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid and how it interacts with various enzymes and signaling pathways. Finally, future research could focus on the development of new 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid derivatives that have improved biological activities and pharmacokinetic properties.
合成方法
2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid can be synthesized using various methods, including the reaction of 2-bromo-4-methylacetophenone with thiosemicarbazide to form 2-(4-methyl-1,3-thiazol-5-yl)acetophenone, which is then reacted with formaldehyde and methylamine to produce 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid. Another method involves the reaction of 2-bromo-4-methylacetophenone with thiosemicarbazide to form 2-(4-methyl-1,3-thiazol-5-yl)acetophenone, which is then reacted with paraformaldehyde and methylamine to produce 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid.
科学研究应用
2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has been extensively studied for its potential applications in various fields of medicine. It has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment. Additionally, 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-14(20-10-16-11)9-17(2)8-13-6-4-3-5-12(13)7-15(18)19/h3-6,10H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDDJZLTLVDVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)CC2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[3-(3-Bromo-4-methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647006.png)
![1-[[[2-(3,4-Dichlorophenoxy)acetyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647013.png)
![1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647020.png)
![1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647021.png)
![1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647032.png)
![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6647053.png)
![2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid](/img/structure/B6647061.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B6647066.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)
![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)